For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (S)-Lathosterol-d4: Chemical Structure and Isotopic Purity Verification
(S)-Lathosterol-d4 is the deuterium-labeled form of (S)-Lathosterol, a crucial intermediate in the biosynthesis of cholesterol.[1][2] Due to its stable isotope label, it serves as an indispensable internal standard for precise quantification of endogenous lathosterol and other sterols in biological matrices using mass spectrometry-based assays.[3][4] The accuracy of such quantitative methods is fundamentally dependent on the chemical and isotopic purity of the standard.
This guide provides a technical overview of the chemical structure of (S)-Lathosterol-d4, methods for its purity assessment, and typical quality specifications.
Chemical Structure
(S)-Lathosterol, systematically named 5α-Cholest-7-en-3β-ol, is a sterol with the chemical formula C₂₇H₄₆O.[5] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. The precise location of this deuterium labeling can vary depending on the synthetic route employed by the manufacturer. It is crucial for researchers to consult the Certificate of Analysis (CoA) provided by the supplier to ascertain the specific labeling pattern of the lot in use. A representative structure of lathosterol is shown below, with common sites for deuteration highlighted.
Representative Chemical Structure of Lathosterol: (Note: The positions of deuterium in (S)-Lathosterol-d4 are not universally standardized and should be confirmed from the supplier's documentation.)
Quantitative Data Summary
The quality of (S)-Lathosterol-d4 is defined by its chemical and isotopic purity. This data is essential for ensuring the accuracy of experimental results and is typically provided on the manufacturer's Certificate of Analysis.
| Parameter | Typical Specification | Analytical Method |
| Chemical Name | (3β,5α)-Cholest-7-en-3-ol-d4 | - |
| Molecular Formula | C₂₇H₄₂D₄O | Mass Spectrometry |
| Molecular Weight | ~390.7 g/mol | Mass Spectrometry |
| Unlabeled Mol. Wt. | 386.65 g/mol | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC, GC-MS |
| Isotopic Purity | ≥98% atom % D | Mass Spectrometry, NMR |
| Appearance | White to off-white solid | Visual Inspection |
Note: The data presented summarizes typical values. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.
Experimental Protocols for Purity Assessment
Verifying the identity, chemical purity, and isotopic purity of (S)-Lathosterol-d4 is critical for its use as an internal standard. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) for Isotopic Purity Determination
Mass spectrometry is a powerful technique for determining the distribution of isotopologues in a sample by separating ions based on their mass-to-charge ratio (m/z). This allows for the differentiation of molecules containing zero (d0), one (d1), two (d2), three (d3), four (d4), or more deuterium atoms.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation (Derivatization): To enhance volatility for GC analysis, the hydroxyl group of lathosterol is typically derivatized, often by converting it to a trimethylsilyl (TMS) ether.
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Gas Chromatography (GC): The derivatized sample is injected into a GC system equipped with a low- to medium-polarity capillary column to separate the analyte from any impurities.
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Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer and is ionized, commonly using Electron Ionization (EI).
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Mass Analysis: The mass analyzer separates the resulting fragment ions. By analyzing the molecular ion cluster, the relative abundances of the different isotopologues (d0 to d4+) can be determined.
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Data Analysis: The isotopic purity is calculated by correcting the measured ion intensities for the natural isotopic abundance of carbon-13 and other elements. The purity is expressed as the percentage of the d4 species relative to all other isotopologues.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can also be used and may not require derivatization.
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Liquid Chromatography (LC): The sample is separated using a C18 or similar reversed-phase column.
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Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.
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Mass Analysis: High-resolution mass spectrometry (HRMS) is particularly effective as it can resolve isobaric interferences, providing a more accurate determination of isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the location of deuterium labeling and assess isotopic purity.
Methodology: ¹H NMR (Proton NMR)
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Principle: In ¹H NMR, deuterium atoms are "silent." Therefore, the successful incorporation of deuterium at a specific position in the molecule is confirmed by the disappearance or significant reduction of the corresponding proton signal in the spectrum.
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Procedure: A high-resolution ¹H NMR spectrum of the (S)-Lathosterol-d4 sample is acquired.
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Data Analysis: The spectrum is compared to that of an unlabeled lathosterol standard. The absence of signals at the expected positions confirms the sites of deuteration. The isotopic purity can be estimated by integrating the residual proton signals at the labeled positions relative to a signal from an unlabeled position on the molecule.
Methodology: ¹³C NMR
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Principle: The coupling between carbon-13 and deuterium (C-D) is different from carbon-13 and protium (C-H). A carbon atom bonded to deuterium will appear as a multiplet in a proton-decoupled ¹³C NMR spectrum, with a characteristic chemical shift slightly upfield from its protonated counterpart.
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Procedure: A proton-decoupled ¹³C NMR spectrum is acquired.
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Data Analysis: The integration of the signals corresponding to the deuterated and non-deuterated carbons can provide a quantitative measure of isotopic enrichment at specific sites.
Workflow for Purity Verification
The following diagram illustrates a typical workflow for the comprehensive analysis of (S)-Lathosterol-d4 purity upon receipt from a commercial supplier.
Caption: Workflow for the verification of (S)-Lathosterol-d4 purity.
